molecular formula C8H10FN B152092 (R)-1-(4-fluorophenyl)ethanamine CAS No. 374898-01-8

(R)-1-(4-fluorophenyl)ethanamine

Cat. No. B152092
CAS RN: 374898-01-8
M. Wt: 139.17 g/mol
InChI Key: QGCLEUGNYRXBMZ-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-(4-fluorophenyl)ethanamine is a chiral compound that contains a fluorine atom attached to a phenyl ring, which is further connected to an ethanamine moiety. The presence of fluorine is known to influence the physical and chemical properties of the molecule, potentially affecting its reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of related fluorinated compounds has been described in the literature. For instance, the synthesis of Rh(I)(2,5-norbornadiene)(biphenyl)(tris(4-fluorophenyl)phosphine) demonstrates the incorporation of a 4-fluorophenyl group into a complex molecule, which could be analogous to the synthesis of (R)-1-(4-fluorophenyl)ethanamine . The synthesis involves controlled reactions that allow for the formation of well-defined products, indicating that a similar approach could be used for the synthesis of (R)-1-(4-fluorophenyl)ethanamine.

Molecular Structure Analysis

The molecular structure of compounds closely related to (R)-1-(4-fluorophenyl)ethanamine has been studied using various computational methods. For example, the optimized molecular structure and vibrational frequencies of compounds with a 4-fluorophenyl moiety have been investigated, showing that the fluorine atom can significantly influence the electronic distribution within the molecule . These studies provide insights into how the molecular structure of (R)-1-(4-fluorophenyl)ethanamine might be analyzed and understood.

Chemical Reactions Analysis

The reactivity of fluorinated compounds has been explored through molecular docking studies, which suggest that the fluorine atom plays a crucial role in the binding and potential inhibitory activity against certain biological targets . This indicates that (R)-1-(4-fluorophenyl)ethanamine could also participate in specific chemical reactions, particularly in a biological context, due to the presence of the fluorine atom.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are often distinct from their non-fluorinated counterparts. For example, the introduction of fluorine into polyethers based on conformational isomerism has been shown to affect phase transition temperatures and thermodynamic parameters . This suggests that the physical and chemical properties of (R)-1-(4-fluorophenyl)ethanamine would likely be influenced by the fluorine atom, potentially affecting its solubility, boiling point, and reactivity.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Efficient Synthesis of NK(1) Receptor Antagonist Aprepitant : A study describes the stereoselective synthesis of Aprepitant, an orally active NK(1) receptor antagonist, which involves the transformation of 2-hydroxy-1,4-oxazin-3-one, activated as the corresponding trifluoroacetate, and coupled with enantiopure (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-ol to form a single isomer via a novel crystallization-induced asymmetric transformation. This process results in an alpha-(fluorophenyl)morpholine derivative, crucial for Aprepitant's synthesis (Brands et al., 2003).

  • Synthesis of Novel Substituted 6-Fluorobenzo[d]thiazole Amides : Another research involved the synthesis of novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides by condensing (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine with substituted benzoyl chlorides. These compounds were tested for their antimicrobial and antifungal activity, showing promising results (Pejchal, Pejchalová, & Růžičková, 2015).

Enzyme Interaction and Medicinal Chemistry

  • Interactions with Alpha-Chymotrypsin : Studies on (R)-1-acetamido-2-(4-fluorophenyl)ethane-1-boronic acid, a compound related to (R)-1-(4-fluorophenyl)ethanamine, showed that it forms a complex with alpha-chymotrypsin. This interaction suggests the compound acts as a ‘transition state’ inhibitor, providing insights into enzyme dynamics and inhibitor design (Sylvia & Gerig, 1993).

  • Application in Antiplatlet Drug Metabolism : The biotransformation of prasugrel, a thienopyridine antiplatelet agent, involves a metabolite structurally similar to (R)-1-(4-fluorophenyl)ethanamine. Understanding the interactions of these metabolites with cytochromes P450 can inform the development of more effective antiplatelet therapies (Rehmel et al., 2006).

Sensor and Detection Technology

  • Mercury Ion Detection : A study on a macromolecule based on 2-[3-(2-aminoethylthio)propylthio]ethanamine, which is structurally related to (R)-1-(4-fluorophenyl)ethanamine, demonstrated its application as a sensor for detecting mercury ions. This highlights the potential of similar compounds in environmental monitoring and public health (Wanichacheva et al., 2009).

Safety and Hazards

“®-1-(4-fluorophenyl)ethanamine” is classified as having acute toxicity (Category 4, Oral), skin corrosion (Sub-category 1B), and is hazardous to the aquatic environment (long-term, Chronic - Category Chronic 2) . It is harmful if swallowed, causes severe skin burns and eye damage, and is toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

(1R)-1-(4-fluorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN/c1-6(10)7-2-4-8(9)5-3-7/h2-6H,10H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGCLEUGNYRXBMZ-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426187
Record name (R)-1-(4-fluorophenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(4-fluorophenyl)ethanamine

CAS RN

374898-01-8
Record name (+)-1-(4-Fluorophenyl)ethylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=374898-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-1-(4-fluorophenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R)-(+)-1-(4-Fluorophenyl)ethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-1-(4-fluorophenyl)ethanamine
Reactant of Route 2
Reactant of Route 2
(R)-1-(4-fluorophenyl)ethanamine
Reactant of Route 3
Reactant of Route 3
(R)-1-(4-fluorophenyl)ethanamine
Reactant of Route 4
Reactant of Route 4
(R)-1-(4-fluorophenyl)ethanamine
Reactant of Route 5
Reactant of Route 5
(R)-1-(4-fluorophenyl)ethanamine
Reactant of Route 6
(R)-1-(4-fluorophenyl)ethanamine

Q & A

Q1: How does the fluorine substituent in (R)-1-(4-Fluorophenyl)ethylamine influence its crystal packing compared to its non-fluorinated counterpart?

A1: Research suggests that while (R)-1-(4-Fluorophenyl)ethylamine and its non-fluorinated analog exhibit similar molecular structures and primary intermolecular interactions (N-H...O and N-H...N hydrogen bonds forming chains), the fluorine atom introduces unique secondary interactions. Specifically, the fluorine atom participates in short C–H···F contacts (approximately 2.6 Å) within the crystal lattice, influencing the overall packing arrangement. [] These C–H···F interactions are absent in the non-fluorinated counterpart. This highlights how seemingly minor structural modifications can impact intermolecular interactions and potentially influence physicochemical properties.

Q2: Can (R)-1-(4-Fluorophenyl)ethylamine be used as a chiral auxiliary to control the stereochemistry of products in organic synthesis?

A2: While the provided research articles do not directly investigate the use of (R)-1-(4-Fluorophenyl)ethylamine as a chiral auxiliary, one study demonstrates its successful application in salt formation with (R)-2-methoxy-2-(1-naphthyl)propanoic acid. [] The resulting salts exhibited distinct crystal structures influenced by the fluorine substituent's position. This suggests potential for diastereomeric salt formation with chiral acids, a common strategy for chiral resolution and asymmetric synthesis. Further research is needed to explore the effectiveness of (R)-1-(4-Fluorophenyl)ethylamine as a chiral auxiliary in various reactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.